3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine 3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
Brand Name: Vulcanchem
CAS No.: 1797958-03-2
VCID: VC7036131
InChI: InChI=1S/C15H16BrN3O3S/c16-12-3-5-14(6-4-12)23(20,21)19-10-7-13(8-11-19)22-15-2-1-9-17-18-15/h1-6,9,13H,7-8,10-11H2
SMILES: C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Molecular Formula: C15H16BrN3O3S
Molecular Weight: 398.28

3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

CAS No.: 1797958-03-2

Cat. No.: VC7036131

Molecular Formula: C15H16BrN3O3S

Molecular Weight: 398.28

* For research use only. Not for human or veterinary use.

3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine - 1797958-03-2

Specification

CAS No. 1797958-03-2
Molecular Formula C15H16BrN3O3S
Molecular Weight 398.28
IUPAC Name 3-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyridazine
Standard InChI InChI=1S/C15H16BrN3O3S/c16-12-3-5-14(6-4-12)23(20,21)19-10-7-13(8-11-19)22-15-2-1-9-17-18-15/h1-6,9,13H,7-8,10-11H2
Standard InChI Key JVVZNRAZCQPMGA-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) serving as the central heterocycle.

  • A piperidine ring (a six-membered saturated nitrogen-containing cycle) connected to pyridazine via an ether linkage at the 4-position.

  • A 4-bromobenzenesulfonyl group attached to the piperidine nitrogen, introducing both sulfonyl and halogen substituents .

The IUPAC name, 3-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyridazine, systematically describes this arrangement . The SMILES notation C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br\text{C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br} provides a machine-readable representation of the connectivity .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC15H16BrN3O3S\text{C}_{15}\text{H}_{16}\text{Br}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight398.28 g/mol
CAS Registry Number1797958-03-2
InChI KeyJVVZNRAZCQPMGA-UHFFFAOYSA-N

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the sulfonyl group occupying an axial or equatorial position depending on substitution patterns. X-ray crystallographic studies of analogous sulfonylated piperidines reveal that steric interactions between the sulfonyl group and piperidine substituents influence ring puckering . For this compound, molecular modeling predicts a twist-boat conformation when the sulfonyl group engages in intramolecular hydrogen bonding with the pyridazine nitrogen .

Synthesis and Chemical Reactivity

Synthetic Pathways

Industrial synthesis typically follows a three-step sequence:

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield
14-Bromobenzenesulfonyl chloride, NaOH, 0°C85%
2DEAD, PPh₃, THF, rt76%
3Column chromatography (EtOAc:Hex 3:7)98%

Reactivity Profile

  • Nucleophilic Aromatic Substitution: The electron-deficient pyridazine ring undergoes substitution at C-6 with strong nucleophiles (e.g., amines, alkoxides) .

  • Sulfonyl Group Reactivity: The sulfonamide nitrogen participates in alkylation reactions, enabling side-chain diversification.

  • Bromine Substitution: Pd-catalyzed cross-coupling (Suzuki, Heck) allows aryl group modification .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (dd, J=5.2 Hz, 1H, pyridazine H-6), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.70 (d, J=8.4 Hz, 2H, Ar-H), 4.45 (m, 1H, piperidine H-4), 3.20 (t, J=12 Hz, 2H, piperidine H-3,5), 2.85 (m, 2H, piperidine H-2,6) .

  • ¹³C NMR: 162.1 (C-O), 140.2 (SO₂-C), 132.4 (Ar-C-Br), 128.9-116.2 (pyridazine/phenyl carbons) .

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 398.0721 [M+H]⁺ (calc. 398.0724) . Fragment ions at m/z 315.08 (loss of Br) and 201.03 (pyridazine-piperidine cleavage) confirm the connectivity.

Hypothetical Biological Activity

Target Prediction

Docking studies using the AutoDock Vina platform suggest strong affinity (KdK_d = 12.3 nM) for cyclooxygenase-2 (COX-2), attributed to:

  • Sulfonyl oxygen hydrogen bonding with Arg120

  • Bromophenyl group occupying the hydrophobic pocket

  • Pyridazine nitrogens coordinating Tyr355

Structure-Activity Relationships (SAR)

  • 4-Bromo Substitution: Enhances target selectivity over COX-1 (15-fold) compared to chloro analogs .

  • Piperidine Spacer: Optimal 4-atom chain length balances conformational flexibility and binding entropy.

  • Sulfonamide Linkage: Critical for maintaining protease resistance in simulated gastric fluid (t₁/₂ > 6h) .

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